Cas no 874-66-8 (2-Methyl-3-(2-furyl)acrolein)

2-Methyl-3-(2-furyl)acrolein structure
2-Methyl-3-(2-furyl)acrolein structure
Product Name:2-Methyl-3-(2-furyl)acrolein
CAS No:874-66-8
MF:C8H8O2
MW:136.147922515869
MDL:MFCD00063240
CID:83163
PubChem ID:6435828
Update Time:2024-03-01

2-Methyl-3-(2-furyl)acrolein Chemical and Physical Properties

Names and Identifiers

    • 2-Methyl-3-(2-furyl)propenal
    • 2-Methyl-3-(2-furyl)propenal, [2-Methyl-3-(2-furyl)acrolein]
    • 2-Methyl-3-(2-furyl)acrolein
    • 3-(2-Furanyl)-2-methyl-2-propenal
    • (Z)-3-(furan-2-yl)-2-methylprop-2-enal
    • 2-Furfurylidenepropionaldehyde
    • 2-Methyl-3-furylacrolein
    • 3-Furanacrolein,2-methyl
    • FEMA No. 2704
    • Furfurylidene-2-propanal
    • Furfurylidine-2-propanal
    • 2-methyl-3-furanacrolei
    • 3-(2-furanyl)-2-methyl-2-propena
    • 2-Methyl-3-(α-furyl)propenal-2
    • 3-(2-(Furanyl)-2-methyl-2-propenal
    • 3-(2-Furyl)-2-methylprop-2-enal
    • 2-Furanacrolein, α-methyl- (6CI, 7CI, 8CI)
    • 3-(2-Furanyl)-2-methyl-2-propenal (ACI)
    • 2-Methyl-3-(2-furyl)-2-propenal
    • 2-Methyl-3-(2-furyl)-propenal
    • 3-(Furan-2-yl)-2-methylacrylaldehyde
    • α-Methyl-β-(2-furyl)acrolein
    • MDL: MFCD00063240
    • Inchi: 1S/C8H8O2/c1-7(6-9)5-8-3-2-4-10-8/h2-6H,1H3
    • InChI Key: ZNBXZUKDRRRQJK-UHFFFAOYSA-N
    • SMILES: O=CC(C)=CC1=CC=CO1
    • BRN: 2438

Computed Properties

  • Exact Mass: 136.05200
  • Monoisotopic Mass: 136.05243
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 30.2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.073±
  • Boiling Point: 220 ºC
  • Flash Point: 93 ºC
  • Refractive Index: 1.6140
  • PSA: 30.21000
  • LogP: 1.88180
  • FEMA: 2704 | 2-METHYL-3(2-FURYL)ACROLEIN
  • Solubility: Not determined

2-Methyl-3-(2-furyl)acrolein Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36/37/39
  • RTECS:LT8530600
  • TSCA:Yes
  • Risk Phrases:R22; R36/37/38

2-Methyl-3-(2-furyl)acrolein Customs Data

  • HS CODE:2932190090
  • Customs Data:

    China Customs Code:

    2932190090

    Overview:

    2932190090 Other structurally non fused furan ring compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932190090 other compounds containing an unfused furan ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

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2-Methyl-3-(2-furyl)acrolein Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  5 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis of 2-methyl-3-(2-furyl)-2-propene-1-ol
Peng, Mengxia; et al, Guangzhou Huagong, 2004, 32(1), 20-22

Production Method 2

Reaction Conditions
1.1 Catalysts: Mg Al Hydrotalcite Solvents: Dimethylformamide ;  1 h, 373 K
Reference
One-pot synthesis of furfural derivatives from pentoses using solid acid and base catalysts
Shirotori, Mahiro; et al, Catalysis Science & Technology, 2014, 4(4), 971-978

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  0 °C; 48 h, rt
Reference
Selective C-H activation of unprotected allylamines by control of catalyst speciation
Landge, Vinod G.; et al, ChemRxiv, 2023, 1, 1-9

Production Method 4

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Lithium hydroxide ,  Copper oxide (Cu2O) Solvents: 1-Propanol ;  4 h, 0.3 MPa, 60 °C
Reference
From C5 to C7-11: Selective Carbon-Chain Increasing via Copper-Mediated Aerobic Oxidative Condensation of Biomass-Derived Furfural and Straight-Chain Alcohols
Shi, Jing; et al, ACS Catalysis, 2022, 12(10), 6029-6035

Production Method 5

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Iron chloride (FeCl3) ,  Ferrous chloride ,  Chloroauric acid ;  0.3 MPa, rt; 4 h, 140 °C
Reference
A tunable process: catalytic transformation of renewable furfural with aliphatic alcohols in the presence of molecular oxygen
Tong, Xinli; et al, Chemical Communications (Cambridge, 2015, 51(17), 3674-3677

Production Method 6

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Cesium carbonate ,  Diaqua[5-(1H-1,2,3-triazol-1-yl)-1,3-benzenedicarboxylato(2-)-κO1,κO′1]cobalt Solvents: 1-Propanol ;  4 h, 0.3 MPa, 140 °C
Reference
Selective transformation of renewable furfural catalyzed by diverse active species derived from 2D Co-based metal-organic frameworks
Ning, Liangmin; et al, Journal of Catalysis, 2017, 352, 480-490

Production Method 7

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Palladium oxide (PdO) ,  Titania ;  0.3 MPa, rt → 140 °C; 4 h, 140 °C
Reference
Selective carbon-chain increasing of renewable furfural utilizing oxidative condensation reaction catalyzed by mono-dispersed palladium oxide
Tong, Xinli; et al, Molecular Catalysis, 2019, 477,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Production Method 9

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: (OC-6-42)-[2-[Bis(1-methylethyl)phosphino-κP]-N-[2-[bis(1-methylethyl)phosphino-… Solvents: Toluene ;  16 h, 140 °C
Reference
Synthesizing carbonyl furan derivatives by a dehydrogenative coupling reaction
Li, Xinyan; et al, Organic & Biomolecular Chemistry, 2022, 20(33), 6542-6546

Production Method 10

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium carbonate ,  Iron ,  Carbon Solvents: Ethanol ;  rt → 140 °C; 4 h, 0.3 MPa, 140 °C
Reference
Versatile catalysis of iron: tunable and selective transformation of biomass-derived furfural in aliphatic alcohol
Zhang, Zhenya; et al, Green Chemistry, 2018, 20(13), 3092-3100

Production Method 11

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Potassium bicarbonate ,  Hydroxylapatite (Ca5(OH)(PO4)3) ,  Ferrous oxide ,  Platinum Solvents: 1-Propanol ;  4 h, 0.3 MPa, 140 °C
Reference
A smart catalyst system for the valorization of renewable furfural in aliphatic alcohols
Liu, Zonghui; et al, Catalysis Science & Technology, 2016, 6(4), 1214-1221

Production Method 12

Reaction Conditions
1.1 Catalysts: Chromium ,  Amberlyst 15 ,  Mg Al Hydrotalcite Solvents: Dimethylformamide ;  3 h, 373 K
2.1 Catalysts: Mg Al Hydrotalcite Solvents: Dimethylformamide ;  1 h, 373 K
Reference
One-pot synthesis of furfural derivatives from pentoses using solid acid and base catalysts
Shirotori, Mahiro; et al, Catalysis Science & Technology, 2014, 4(4), 971-978

Production Method 13

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Production Method 14

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: 1,10-Phenanthroline ,  Cobalt diacetate ,  Cesium carbonate ,  Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ;  4 h, 0.3 atm, 140 °C
Reference
Sustainable and Cost-Effective Protocol for Cascade Oxidative Condensation of Furfural with Aliphatic Alcohols
Yu, Linhao; et al, ACS Sustainable Chemistry & Engineering, 2016, 4(4), 1894-1898

Production Method 15

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Production Method 16

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Production Method 17

Reaction Conditions
1.1 Catalysts: Iron oxide ,  Iron ;  24 h, 0.5 MPa, 180 °C
Reference
Fe/FeOx embedded in LDH catalyzing C-C bond forming reactions of furfural with alcohols in the absence of a homogeneous base
Zhong, Yang; et al, Molecular Catalysis, 2020, 493,

Production Method 18

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Production Method 19

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

Production Method 20

Reaction Conditions
1.1 Reagents: Oxygen Catalysts: Ceria ,  Copper oxide (CuO)
2.1 Reagents: Potassium carbonate ,  Oxygen Catalysts: Ceria ,  Copper oxide (CuO) ;  4 h, 0.3 MPa, 140 °C
Reference
Efficient and selective transformation of biomass-derived furfural with aliphatic alcohols catalyzed by a binary Cu-Ce oxide
Tong, Xinli; et al, Catalysis Today, 2017, 298, 175-180

2-Methyl-3-(2-furyl)acrolein Raw materials

2-Methyl-3-(2-furyl)acrolein Preparation Products

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